

Molecular structure and functional groups of 12-Hydroxystearic acid

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Compound Name: 12-Hydroxystearic acid

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An In-depth Technical Guide to **12-Hydroxystearic Acid** for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated C18 fatty acid with a hydroxyl group at its 12th carbon, is a versatile oleochemical with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its molecular structure, functional groups, and physicochemical properties. It details experimental protocols for its synthesis and analysis, and explores its biological activities, including a recently elucidated signaling pathway in skin keratinocytes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and material science.

Molecular Structure and Functional Groups

12-Hydroxystearic acid, systematically named 12-hydroxyoctadecanoic acid, is a derivative of stearic acid.^{[1][2][3]} Its molecular structure consists of an 18-carbon aliphatic chain. The key functional groups that dictate its chemical behavior and physical properties are:

- **Carboxylic Acid Group (-COOH):** Located at one end of the molecule (C1), this group imparts acidic properties and is a site for esterification and salt formation.^{[2][4]}

- Hydroxyl Group (-OH): A secondary alcohol group is positioned at the 12th carbon atom of the stearic acid backbone.[\[1\]](#)[\[2\]](#) This hydroxyl group significantly increases the molecule's polarity and reactivity compared to stearic acid, enabling it to participate in hydrogen bonding and esterification reactions.[\[4\]](#)[\[5\]](#)

The presence of both a hydrophobic long alkyl chain and hydrophilic functional groups gives 12-HSA amphiphilic characteristics, making it a useful surfactant and emulsifier.[\[2\]](#)[\[6\]](#)

Molecular Formula: $C_{18}H_{36}O_3$ [\[1\]](#)[\[2\]](#)[\[7\]](#)

IUPAC Name: 12-hydroxyoctadecanoic acid[\[1\]](#)

Physicochemical Properties

The unique molecular structure of 12-HSA gives rise to its distinct physical and chemical properties. These properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	300.48 g/mol	[2] [7]
Appearance	White to off-white/cream-colored crystalline solid, waxy in texture	[2] [8]
Melting Point	74-82 °C	[2] [9]
Boiling Point	233 °C (estimated)	[8]
Density	1.032 g/cm ³	[8]
pKa	~4.75 - 5.0	[1] [2]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform	[5] [8] [10]
LogP (Octanol/Water)	~6.3 - 6.5	[1] [2]

Experimental Protocols

Synthesis of 12-Hydroxystearic Acid via Hydrogenation of Ricinoleic Acid

A common industrial method for synthesizing 12-HSA is through the catalytic hydrogenation of ricinoleic acid, the primary component of castor oil.^[5]

Materials:

- Ricinoleic acid (from hydrolysis of castor oil)
- Nickel catalyst (e.g., Nysofact IQ 101)
- Hydrogen gas
- Acidified bleaching earth
- Trisyl 300 (or other silica gel)
- Autoclave reactor
- Filtration apparatus
- Vacuum drying system

Procedure:

- Dry the ricinoleic acid under vacuum.
- Introduce the dried ricinoleic acid into a 500 ml autoclave.
- Add 0.4% (by weight) of the nickel catalyst to the reactor.
- Pressurize the autoclave with hydrogen gas to 20 bar and heat to 120°C for 1 hour to carry out the hydrogenation.
- After the reaction, cool the product to approximately 100°C.
- Filter the hot product with acidified bleaching earth (10% by weight) to remove the catalyst.

- Add 1% by weight of Trisyl 300 to the filtrate and stir for 20 minutes at 90°C.
- Separate the mixture by suction filtration after drying under vacuum to obtain **12-Hydroxystearic acid**. The resulting product typically has a melting range of 72-79°C.[11]

Quantitative Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the determination of 12-HSA in various matrices, such as in cosmetic preparations after alkaline hydrolysis.[12][13][14]

Instrumentation & Materials:

- HPLC system with a gradient pump
- Evaporative Light Scattering Detector (ELSD)
- C18 analytical column (e.g., Zhongpu Develop XD-C18, 250 mm × 4.6 mm, 5 µm)
- Methanol (HPLC grade)
- Acetic acid (analytical grade)
- Ultrapure water
- **12-Hydroxystearic acid** standard

Chromatographic Conditions:

- Mobile Phase A: Methanol
- Mobile Phase B: 1% acetic acid in aqueous solution
- Elution: Gradient
- Flow Rate: 1.2 mL/min

- Column Temperature: 40°C
- ELSD Drift Tube Temperature: 40°C
- Carrier Gas (N₂): 337 kPa pressure

Procedure:

- Sample Preparation: Perform alkaline hydrolysis on the sample matrix to liberate the **12-hydroxystearic acid**. Neutralize the solution and extract the fatty acids with a suitable organic solvent. Evaporate the solvent and reconstitute the residue in methanol.
- Standard Preparation: Prepare a stock solution of **12-hydroxystearic acid** in methanol. Create a series of calibration standards by diluting the stock solution.
- Analysis: Inject the prepared samples and standards into the HPLC system.
- Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards. Determine the concentration of 12-HSA in the samples from the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported to be approximately 1.1 µg/mL and 3.2 µg/mL, respectively.[\[13\]](#)[\[14\]](#)

Spectroscopic Characterization

3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups in 12-HSA.

Sample Preparation: The sample can be analyzed as a KBr pellet, a mull, or in a crystalline phase (melt).

Characteristic Peaks:

- ~3200-3400 cm⁻¹: A broad peak corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[\[15\]](#)[\[16\]](#)

- $\sim 1700\text{-}1710\text{ cm}^{-1}$: A strong peak due to the C=O stretching of the carboxylic acid dimer.[\[15\]](#)
[\[16\]](#)
- $\sim 2850\text{-}2920\text{ cm}^{-1}$: Strong C-H stretching vibrations of the aliphatic chain.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

Solvent: Deuterated chloroform (CDCl_3) is a common solvent for NMR analysis of 12-HSA.[\[17\]](#)
[\[18\]](#)

Representative ^1H NMR Signals:

- A multiplet around 3.6 ppm is characteristic of the proton attached to the carbon bearing the hydroxyl group (CH-OH).
- A triplet at approximately 2.35 ppm corresponds to the methylene protons adjacent to the carboxylic acid group ($-\text{CH}_2\text{-COOH}$).
- A broad singlet, often observed at higher chemical shifts, represents the acidic proton of the carboxylic acid ($-\text{COOH}$).
- A series of multiplets and broad signals between 0.8 and 1.6 ppm are due to the numerous methylene ($-\text{CH}_2-$) protons and the terminal methyl ($-\text{CH}_3$) group of the long alkyl chain.

Representative ^{13}C NMR Signals:

- A signal around 180 ppm is attributed to the carbonyl carbon of the carboxylic acid.
- A peak in the range of 70-75 ppm corresponds to the carbon atom attached to the hydroxyl group ($-\text{CH-OH}$).
- A series of peaks between 20 and 40 ppm represent the carbons of the long aliphatic chain.

Biological Activity and Signaling Pathway

Recent research has unveiled a significant biological role for **12-Hydroxystearic acid** in skin innate immunity. It has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from primary epidermal keratinocytes.[19]

The proposed signaling pathway involves the following steps:

- 12-HSA treatment of keratinocytes leads to the acute activation of DNA methyltransferase 3A (DNMT3A).
- DNMT3A methylates the promoter region of the caspase-8 gene, leading to its transcriptional silencing and subsequent downregulation of the caspase-8 protein.
- The reduction in caspase-8 levels activates the inflammasome.
- Inflammasome activation results in the secretion of antimicrobial peptides, which have demonstrated antiviral activity.[19]

This pathway highlights a potential therapeutic application of 12-HSA in enhancing the skin's natural defense mechanisms.



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Caption: Signaling pathway of 12-HSA-induced antimicrobial peptide secretion in keratinocytes.

Conclusion

12-Hydroxystearic acid is a multifaceted molecule with a well-defined structure that gives rise to a range of useful physicochemical properties. Its synthesis and analysis can be achieved through established laboratory protocols. The recent elucidation of its role in stimulating the

skin's innate immune response opens up new avenues for its application in dermatology and drug development. This guide provides foundational technical information to support further research and development involving this versatile fatty acid.

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